molecular formula C18H15F2N3O2 B2787498 4-((1H-imidazol-1-yl)methyl)-N-(3-(difluoromethoxy)phenyl)benzamide CAS No. 1207050-16-5

4-((1H-imidazol-1-yl)methyl)-N-(3-(difluoromethoxy)phenyl)benzamide

Cat. No.: B2787498
CAS No.: 1207050-16-5
M. Wt: 343.334
InChI Key: UVECHBRKLCADSN-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(3-(difluoromethoxy)phenyl)benzamide is a synthetic organic compound that features a benzamide core substituted with an imidazole ring and a difluoromethoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(3-(difluoromethoxy)phenyl)benzamide typically involves a multi-step process:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Imidazole to Benzamide: The imidazole ring is then attached to the benzamide core through a nucleophilic substitution reaction, where the imidazole acts as a nucleophile.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic aromatic substitution reaction, where a suitable precursor such as a halogenated benzene derivative is reacted with a difluoromethoxy anion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(3-(difluoromethoxy)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-(3-(difluoromethoxy)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving imidazole or benzamide functionalities.

    Biology: It may serve as a probe for studying biological processes involving imidazole-containing compounds.

    Materials Science: The compound can be used in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(3-(difluoromethoxy)phenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, while the benzamide group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-((1H-imidazol-1-yl)methyl)-N-phenylbenzamide: Lacks the difluoromethoxy group, which may affect its biological activity and chemical reactivity.

    4-((1H-imidazol-1-yl)methyl)-N-(3-methoxyphenyl)benzamide: Contains a methoxy group instead of a difluoromethoxy group, which may influence its electronic properties and interactions with biological targets.

Uniqueness

The presence of the difluoromethoxy group in 4-((1H-imidazol-1-yl)methyl)-N-(3-(difluoromethoxy)phenyl)benzamide imparts unique electronic and steric properties, potentially enhancing its activity and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c19-18(20)25-16-3-1-2-15(10-16)22-17(24)14-6-4-13(5-7-14)11-23-9-8-21-12-23/h1-10,12,18H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVECHBRKLCADSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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